N-(2,4-dimethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide
Description
N-(2,4-dimethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is a synthetic acetamide derivative featuring an indole core substituted with a 3-fluorobenzyl group at the 1-position and a sulfonylacetamide moiety at the 3-position. The acetamide nitrogen is further substituted with a 2,4-dimethylphenyl group. The structural components—fluorinated aryl groups, sulfonyl linkages, and dimethylphenyl substituents—suggest tailored electronic and steric properties that may influence bioavailability, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S/c1-17-10-11-22(18(2)12-17)27-25(29)16-32(30,31)24-15-28(23-9-4-3-8-21(23)24)14-19-6-5-7-20(26)13-19/h3-13,15H,14,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXJLUCRWBHASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by sulfonylation and subsequent acylation reactions. Common reagents used in these reactions include sulfonyl chlorides, acyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Reactivity of the Sulfonyl Group
The sulfonyl (-SO₂-) group participates in nucleophilic substitution and reduction:
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Nucleophilic attack : Reacts with amines (e.g., hydrazine) to form sulfonamides .
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Reduction : LiAlH₄ reduces the sulfonyl group to thioether (-S-), altering biological activity.
Key Observation :
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Steric hindrance from the 2,4-dimethylphenyl group slows nucleophilic substitution at the sulfonyl site .
Acetamide Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Yields 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetic acid and 2,4-dimethylaniline.
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Basic hydrolysis : Forms the corresponding carboxylate salt.
Table 2: Hydrolysis Kinetics
| Condition | Rate Constant (k, s⁻¹) | Product Stability | Source |
|---|---|---|---|
| 1M HCl, 80°C | 4.2 × 10⁻⁴ | Moderate | |
| 1M NaOH, 60°C | 2.8 × 10⁻⁴ | High (salt form) |
Indole Ring Modifications
The indole core undergoes electrophilic substitution and oxidation:
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Electrophilic substitution : Bromination at the 5-position using NBS in DMF .
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Oxidation : H₂O₂/Fe³⁰ oxidizes the indole to oxindole derivatives, reducing aromaticity.
Notable Reaction :
Stability Under Pharmacological Conditions
The compound demonstrates moderate stability in simulated physiological environments:
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UV light exposure : Degrades by 22% over 24 hours, forming des-methyl byproducts.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the aryl groups:
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Suzuki coupling : Attaches aryl boronic acids to the 3-fluorophenylmethyl group using Pd(PPh₃)₄ .
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Buchwald-Hartwig amination : Introduces amino groups at the indole 5-position .
Table 3: Coupling Reaction Efficiency
| Reaction Type | Catalyst | Yield (%) | Source |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 65 | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 47 |
Pharmacological Interactions
While not a reaction per se, the compound interacts with biological targets:
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : Research indicates that related compounds show promising antiproliferative activity against various cancer cell lines. For example, a study reported that a similar compound exhibited an IC50 value of 12.57 µM against the HT29 colorectal cancer cell line, indicating strong cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| G907-1341 | HT29 | 12.57 ± 0.6 |
| Related Compound | HepG2 | 8.107 |
| Doxorubicin | HepG2 | 0.877 |
The mechanism of action often involves the inhibition of critical signaling pathways, such as the ERK pathway, leading to reduced cell proliferation and induced apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, N-(2,4-dimethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide has shown:
- Antibacterial Activity : Some derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanisms involve disrupting bacterial cell walls and interfering with protein synthesis .
Case Studies and Research Findings
Several studies provide insights into the biological activities of this compound:
- Indole Derivatives Study : A study reported that indole derivatives with fluorinated phenyl groups exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .
- Thiazole Compounds Investigation : Research highlighted thiazole derivatives that showed strong antiproliferative effects in multiple cancer cell lines, suggesting that modifications in molecular structure can significantly impact biological activity .
- Sulfonamide Synthesis : A thesis on functionalized sulfonamides described the synthesis of various sulfonamide structures and their evaluation against enzymes related to diseases, revealing some compounds with good anti-HIV activity and potential as biological probes .
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several derivatives reported in the literature. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : The 3-fluorobenzyl group in the target compound vs. 4-fluorobenzyl in alters electronic distribution and metabolic susceptibility.
- Acetamide Substituents : The 2,4-dimethylphenyl group provides moderate steric bulk compared to the 2-trifluoromethylphenyl in , which may enhance target selectivity.
- Biological Relevance : Compounds with 2-arylindole glyoxylamides () show anticancer activity via MDM2/PBR protein interactions, suggesting that the target compound’s sulfonylacetamide group could offer alternative binding modes .
Biological Activity
N-(2,4-dimethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide, also referred to as G907-1341, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related research findings.
Chemical Structure and Properties
The molecular formula of G907-1341 is , and it features a complex structure that includes an indole moiety and a sulfonamide group. The compound's structure can be represented as follows:
- IUPAC Name: this compound
- SMILES Notation: Cc(cc1)cc(C)c1NC(C1CCN(Cc2cc(cccc3)c3n2Cc2cccc(F)c2)CC1)=O
Anticancer Properties
Research has indicated that G907-1341 exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The results demonstrated that G907-1341 induced cell apoptosis in a dose-dependent manner and arrested the cell cycle at the G2/M phase.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis |
| MCF-7 | 0.34 | Arrests cell cycle at G2/M phase |
| HT-29 | 0.86 | Inhibits tubulin polymerization |
The compound's ability to inhibit tubulin polymerization aligns with the action of colchicine, a well-known anticancer agent .
Mechanistic Insights
The mechanism by which G907-1341 exerts its anticancer effects involves several pathways:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: By halting the cell cycle at the G2/M checkpoint, G907-1341 prevents cancer cells from proliferating.
- Tubulin Interaction: It interferes with microtubule dynamics, which is crucial for mitosis, thereby inhibiting tumor growth.
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of various indole-based compounds, including G907-1341. This research highlighted the importance of structural modifications in enhancing anticancer activity. The findings suggest that the presence of specific substituents on the indole ring significantly influences the compound's potency against different cancer types .
Another investigation into related compounds revealed that modifications in the phenyl rings could enhance biological activity. For instance, substituting chlorine with fluorine increased anticancer efficacy in certain derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2,4-dimethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide?
- Methodology : A stepwise approach is advised:
Indole sulfonation : Introduce the sulfonyl group at the 3-position of 1-[(3-fluorophenyl)methyl]-1H-indole using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
Acetamide coupling : React the sulfonated indole with 2-chloroacetamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C.
Aromatic substitution : Attach the 2,4-dimethylphenyl group via nucleophilic substitution, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a mild reducing agent (e.g., NaBH₄) to stabilize reactive intermediates.
- Validation : Monitor reaction progress via TLC and confirm purity through HPLC (>95%). Use spectroscopic techniques (e.g., H NMR, IR) to verify structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- FT-IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
- H/C NMR : Assign peaks for the 3-fluorophenylmethyl group (δ 4.8–5.2 ppm for CH₂), indole protons (δ 7.1–8.3 ppm), and dimethylphenyl substituents (δ 2.2–2.4 ppm for CH₃).
- HRMS : Confirm molecular weight (e.g., [M+H]⁺) with <2 ppm error.
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Purity Analysis : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30).
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via:
- DSC/TGA : Assess thermal decomposition profiles.
- XRD : Detect crystallinity changes (e.g., polymorphic transitions) .
Advanced Research Questions
Q. How do conformational differences in the solid state influence the compound’s intermolecular interactions?
- Crystallographic Analysis : Perform single-crystal X-ray diffraction to determine:
- Dihedral angles : Between the indole-sulfonyl and dimethylphenyl groups (e.g., 54.8°–77.5° variations observed in analogous acetamides).
- Hydrogen bonding : Identify N–H···O=S interactions forming R₂²(10) dimer motifs, which stabilize the crystal lattice.
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
- Troubleshooting Workflow :
Baseline correction : Ensure experimental IR/NMR spectra are artifact-free.
Solvent effects : Re-run DFT calculations with implicit solvation models (e.g., PCM for DMSO).
Dynamic effects : Apply molecular dynamics (MD) simulations to account for temperature-dependent conformational averaging.
- Case Study : Discrepancies in H NMR chemical shifts (e.g., indole protons) were resolved by incorporating solvent-specific shielding effects into DFT models .
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodological Framework :
Analog synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 4-chlorophenyl) and assess activity changes.
Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., cyclooxygenase-2, COX-2).
Pharmacophore modeling : Identify critical features (e.g., sulfonyl acceptor, aromatic π-π interactions) using Schrödinger’s Phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
